molecular formula C19H19ClN4O2S B3812274 6-(4-chlorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

6-(4-chlorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No. B3812274
M. Wt: 402.9 g/mol
InChI Key: IJSSIWUPPBKXCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the available starting materials. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings can have different orientations relative to each other, which can significantly affect the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the imidazothiazole group might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the configuration of its atoms and the presence of any charges or polar groups. These properties could include its solubility, melting point, boiling point, and reactivity .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, its reactions with other compounds, its physical and chemical properties, and its potential biological activity. Such research could contribute to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

6-(4-chlorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c20-14-6-4-13(5-7-14)15-11-24-16(12-27-19(24)22-15)18(26)21-8-2-10-23-9-1-3-17(23)25/h4-7,11-12H,1-3,8-10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSSIWUPPBKXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-chlorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(4-chlorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-(4-chlorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 4
6-(4-chlorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 5
6-(4-chlorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
6-(4-chlorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

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